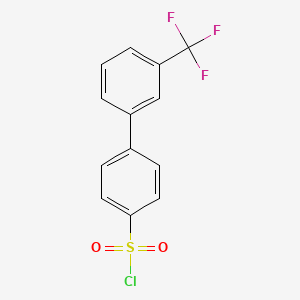

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Vue d'ensemble

Description

The compound "3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various sulfonyl chloride compounds and their reactivity, which can provide insights into the chemical behavior and properties of similar compounds. Sulfonyl chlorides are known to be important intermediates in organic synthesis, particularly in the introduction of sulfonyl groups into other molecules .

Synthesis Analysis

The synthesis of related sulfonyl compounds is well-documented. For instance, the generation of trifluoromethyl thiolsulphonates through a one-pot reaction involving sulfonyl chloride is described, highlighting the reactivity of sulfonyl chlorides with trifluoromethylsulfanylamides . Additionally, the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide from tris((trifluoromethyl)sulfonyl)methane and benzenediazonium chloride demonstrates the versatility of sulfonyl chlorides in forming complex structures .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be complex, as indicated by the synthesis and characterization of various compounds. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds have been reported, shedding light on the electron delocalization and bond characteristics of these molecules . This information can be extrapolated to understand the molecular structure of "3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives can be inferred from the properties of similar compounds discussed in the papers. For example, the ionic liquid triethylamine-bonded sulfonic acid is studied for its efficiency and generality as a homogeneous catalyst under various conditions . The thermal stability and decomposition pathways of sulfonyl chloride derivatives are also explored, as seen in the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide . These studies provide a foundation for understanding the stability, reactivity, and other properties of "3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride".

Applications De Recherche Scientifique

Applications in Organic Synthesis

Trifluoromethylation and Functional Group Introduction : 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride plays a crucial role in the trifluoromethylation process, enabling the addition of trifluoromethyl groups to various substrates. It is also pivotal in trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively. Its versatility extends to sulfonylation and chlorination reactions (Guyon, Chachignon & Cahard, 2017).

Copper-Catalyzed Cyclization in Drug Development : The compound is integral in synthesizing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which hold significance for their biological activities, especially in antiviral and anticancer compounds development (López et al., 2017).

Applications in Material Science

Advancements in Nanofiltration Membranes : The compound is used in synthesizing novel sulfonated aromatic diamine monomers, which are crucial in fabricating thin-film composite nanofiltration membranes. These membranes showcase improved water flux, essential for dye treatment applications (Liu et al., 2012).

Polymer Science Applications : It contributes to the synthesis of magnesium complexes incorporated by sulfonate phenoxide ligands, acting as efficient catalysts in the ring-opening polymerization of certain materials. This process is crucial for producing polymers with controlled molecular weights and narrow polydispersity indices, which are critical in various industrial applications (Chen et al., 2010).

Applications in Environmental Technology

Dye Treatment and Water Purification : The synthesis and application of this compound in sulfonated thin-film composite nanofiltration membranes significantly impact dye treatment processes. These membranes offer increased water flux and efficient dye rejection, crucial for water purification and wastewater treatment technologies (Liu et al., 2012).

Safety And Hazards

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Contact with water liberates toxic gas . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSSWLPZDVPLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585802 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride | |

CAS RN |

885267-96-9 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)